cis-Trismethoxy resveratrol

Description

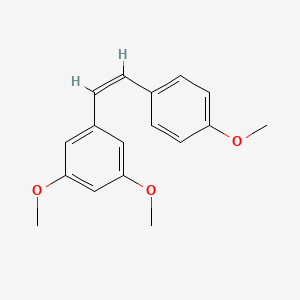

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306933 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94608-23-8 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94608-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of cis-Trismethoxy Resveratrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-3,4',5-trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913). The document details synthetic methodologies, with a focus on the Wittig reaction for achieving cis-selectivity, and outlines purification techniques for isolating the desired isomer. A complete characterization of the compound is presented, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) data. Furthermore, this guide elucidates the primary mechanism of action of cis-trismethoxy resveratrol as a potent anti-mitotic agent through the inhibition of tubulin polymerization, a critical pathway in cell division. Detailed experimental protocols and structured data tables are provided to facilitate replication and further investigation by researchers in the fields of medicinal chemistry and drug development.

Introduction

cis-3,4',5-Trimethoxystilbene, also known as this compound, is a synthetic analog of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. The methylation of the hydroxyl groups of resveratrol to form this compound has been shown to enhance its cytotoxic and anti-proliferative effects, making it a compound of significant interest for cancer research.[1] Its primary mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] This guide offers a detailed technical overview of the synthesis, purification, and characterization of this promising anti-mitotic agent.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Wittig reaction, which allows for the formation of the characteristic stilbene (B7821643) double bond.[3] While the Wittig reaction can produce a mixture of cis (Z) and trans (E) isomers, specific reaction conditions can be employed to favor the formation of the desired cis-isomer.[4]

Synthetic Workflow

The overall synthetic workflow for this compound via the Wittig reaction involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with an aldehyde.

Caption: Synthetic workflow for this compound via the Wittig reaction.

Experimental Protocol: Wittig Reaction

This protocol is adapted from generalized procedures for stilbene synthesis.[5][6]

Step 1: Preparation of 3,5-Dimethoxybenzyltriphenylphosphonium bromide

-

To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (B28343) (5 mL/mmol), add triphenylphosphine (1.05 eq).

-

Reflux the mixture under a nitrogen atmosphere for 4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Filter the solid, wash with cold toluene, and dry under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Step 2: Synthesis of this compound

-

Suspend the 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL/mmol) under a nitrogen atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Purification

The separation of the cis and trans isomers can be achieved by column chromatography on silica (B1680970) gel.[5]

Protocol: Column Chromatography

-

Prepare a slurry of silica gel in a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).

-

Load the crude product onto the column.

-

Elute the column with the hexane/ethyl acetate mixture. The trans-isomer, being less polar, will typically elute first, followed by the cis-isomer.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure cis-isomer.

-

Evaporate the solvent under reduced pressure to yield pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₃ | [3] |

| Molecular Weight | 270.32 g/mol | [3] |

| Appearance | Solid | [7] |

| Melting Point | 55-57 °C | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following data were obtained in CDCl₃.[5]

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 3.71 | s | 6H, 2 x OCH₃ (on 3,5-dimethoxy ring) | ||

| 3.81 | s | 3H, OCH₃ (on 4-methoxy ring) | ||

| 6.36 | t | 5 | 1H, H-4 | |

| 6.47-6.50 | m | 3H, H-2, H-6, vinyl H | ||

| 6.57 | d | 10 | 1H, vinyl H | |

| 6.81 | d | 10 | 2H, H-3', H-5' | |

| 7.26 | d | 10 | 2H, H-2', H-6' |

| ¹³C NMR | δ (ppm) | Assignment |

| 55.2 | 3C, OCH₃ | |

| 99.6 | C-4 | |

| 106.6 | 2C, C-2, C-6 | |

| 113.5 | 2C, C-3', C-5' | |

| 128.7 | C-vinyl | |

| 129.5 | C-vinyl | |

| 130.2 | C-1' | |

| 130.3 | 2C, C-2', C-6' | |

| 139.5 | C-1 | |

| 158.7 | C-4' | |

| 160.5 | 2C, C-3, C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Parameter | Value | Reference |

| LC-MS | [M+H]⁺ | 271.136 m/z | [5] |

Fragmentation Pattern: The fragmentation of stilbene derivatives often involves cleavage at the ethylene (B1197577) bridge and within the methoxy (B1213986) groups. Common losses include CH₃ (15 Da), OCH₃ (31 Da), and C₆H₅ (77 Da) fragments.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 285 nm and 306 nm.[10]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent anti-mitotic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2]

Signaling Pathway

Caption: Signaling pathway of tubulin polymerization inhibition by this compound.

This compound binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to defects in the mitotic spindle, which is crucial for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2] The IC₅₀ value for the inhibition of tubulin polymerization by this compound has been reported to be approximately 4 µM.[6]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Wittig reaction remains a primary synthetic route, and careful control of reaction conditions and subsequent purification are critical for obtaining the desired cis-isomer. The comprehensive characterization data presented, including NMR, MS, and HPLC, will serve as a valuable reference for researchers. Understanding the mechanism of action, specifically the inhibition of tubulin polymerization, provides a rational basis for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and data tables herein are intended to support and accelerate research and development efforts in this promising area of medicinal chemistry.

References

- 1. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 8. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Elusive Nature of cis-Trismethoxy Resveratrol: A Technical Examination of its Origins and Biological Significance

A comprehensive review of scientific literature reveals that cis-trismethoxy resveratrol (B1683913), also identified as (Z)-3,5,4'-trimethoxystilbene, is predominantly recognized as a synthetic analog of resveratrol. Despite the natural abundance of its parent compound, resveratrol, and other methoxylated derivatives in the plant kingdom, there is a conspicuous absence of substantive evidence confirming the natural occurrence and isolation of the cis-isomer of trimethoxy resveratrol. Consequently, this guide will first address the current scientific consensus on its synthetic origins and then provide a detailed exploration of its synthesis, potent biological activities, and the pertinent signaling pathways it modulates. Furthermore, this document will serve as a technical resource on the well-established natural occurrence and isolation of resveratrol and its prominent naturally occurring methoxylated analog, pterostilbene (B91288).

Part 1: The Synthetic Nature of cis-Trismethoxy Resveratrol

Extensive phytochemical investigations and reviews of naturally occurring stilbenoids have not documented the isolation of this compound from any plant or microbial source. Scientific literature consistently refers to this compound in the context of its chemical synthesis, often as part of structure-activity relationship studies to enhance the bioavailability and therapeutic potential of resveratrol. The focus on its synthesis underscores its role as a valuable tool for pharmacological research rather than as a readily available natural product.

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through multi-step chemical reactions. A common strategy involves the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.

Illustrative Synthetic Pathway:

A generalized synthetic route often commences with the preparation of a phosphonium (B103445) ylide from a substituted benzyl (B1604629) halide. This ylide is then reacted with a substituted benzaldehyde (B42025) to yield the stilbene (B7821643) backbone. The geometry of the resulting double bond (cis or trans) can often be influenced by the reaction conditions and the nature of the reactants and bases used.

Generalized Experimental Protocol for Wittig Reaction:

-

Preparation of the Phosphonium Salt: 3,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) in an appropriate solvent, such as toluene, under reflux to yield 3,5-dimethoxybenzyl)triphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature to generate the corresponding phosphonium ylide.

-

Wittig Reaction: 4-Methoxybenzaldehyde is added to the ylide solution. The reaction mixture is typically stirred at room temperature to allow for the formation of the stilbene product.

-

Isomer Separation and Purification: The reaction typically yields a mixture of cis- and trans-isomers. These isomers can be separated using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and stereochemistry of the purified this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Section A: Biological Activity and Signaling Pathways of this compound

This compound has garnered significant interest in the scientific community for its potent biological activities, which in many cases, surpass those of its parent compound, resveratrol.

Anti-cancer Activity:

This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics.

-

Tubulin Polymerization Inhibition: It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

Section B: Natural Occurrence and Isolation of Resveratrol and Pterostilbene

While this compound is a product of laboratory synthesis, its parent compound, resveratrol, and its naturally methoxylated analog, pterostilbene, are well-documented natural products.

Natural Sources:

| Compound | Major Natural Sources |

| Resveratrol | Grapes (Vitis vinifera), especially the skins; Peanuts (Arachis hypogaea); Berries (blueberries, cranberries, etc.); Japanese knotweed (Polygonum cuspidatum) |

| Pterostilbene | Blueberries (Vaccinium spp.); Grapes (Vitis vinifera); Indian Kino Tree (Pterocarpus marsupium) |

Isolation of Resveratrol from Polygonum cuspidatum

Polygonum cuspidatum is a rich source of resveratrol, primarily in its glycosidic form, polydatin.

Experimental Protocol for Extraction and Isolation:

-

Extraction: Dried and powdered root material of Polygonum cuspidatum is subjected to solvent extraction, typically with ethanol (B145695) or methanol (B129727), often using techniques like Soxhlet extraction or maceration to maximize yield.

-

Hydrolysis: The crude extract, rich in polydatin, is subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and release free resveratrol.

-

Purification: The hydrolyzed extract is then purified using a series of chromatographic techniques.

-

Column Chromatography: Initial purification is often performed on a silica (B1680970) gel or Sephadex column to separate resveratrol from other phytochemicals.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity resveratrol is achieved using preparative HPLC with a suitable solvent system.

-

-

Characterization: The identity and purity of the isolated resveratrol are confirmed using spectroscopic methods (NMR, MS) and by comparison with a certified reference standard.

Isolation of Pterostilbene from Pterocarpus marsupium

The heartwood of Pterocarpus marsupium is a known source of pterostilbene.

Experimental Protocol for Extraction and Isolation:

-

Extraction: The powdered heartwood is extracted with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a more polar solvent such as methanol or ethyl acetate (B1210297) to isolate the phenolic compounds.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Crystallization: Fractions containing pterostilbene are pooled, concentrated, and the compound is often purified further by crystallization from a suitable solvent system.

-

Spectroscopic Analysis: The structure of the isolated pterostilbene is confirmed by NMR and mass spectrometry.

Unraveling the Anti-Neoplastic Activity of cis-Trismethoxy Resveratrol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cis-Trismethoxy resveratrol (B1683913) (cis-3,5,4'-trimethoxystilbene), a potent anti-mitotic agent with significant potential in oncology research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's molecular interactions, signaling pathways, and effects on cancer cells.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

Cis-Trismethoxy resveratrol exerts its primary anti-cancer effects by interfering with microtubule dynamics, a critical process for cell division. Unlike its trans-isomer, the cis conformation potently inhibits tubulin polymerization, leading to a cascade of events that culminate in apoptotic cell death.[1][2][3] The compound binds to tubulin, likely at or near the colchicine-binding site, disrupting the formation of the mitotic spindle.[1] This interference with microtubule formation triggers a mitotic arrest at the G2/M phase of the cell cycle, preventing cancer cells from completing division and proliferating.[1][4][5]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and anti-proliferative activities of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potency, particularly in comparison to its parent compound, resveratrol.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colon Cancer | ~0.3 (80% inhibition) | [4][5] |

| Jurkat E6.1 | T-cell Leukemia | 0.07 - 0.08 | [6] |

| U937 | Histiocytic Lymphoma | 0.07 - 0.08 | [6] |

| HL-60 | Promyelocytic Leukemia | 0.07 - 0.08 | [6] |

| HeLa | Cervical Cancer | 0.17 | [6] |

| B16-F10 | Melanoma | 1 | [2] |

| PHA-stimulated T cells | Non-malignant | 0.23 | [4] |

| Unstimulated T cells | Non-malignant | >10.0 | [4] |

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines.

The IC50 value for the inhibition of tubulin polymerization has been determined to be 4 µM.[2][5]

Signaling Pathways of this compound-Induced Apoptosis

The mitotic arrest induced by this compound triggers a specific signaling cascade that leads to programmed cell death through the intrinsic apoptotic pathway. A key mediator in this process is the Cyclin-Dependent Kinase 1 (CDK1).

CDK1-Mediated Phosphorylation and Activation of the Intrinsic Apoptotic Pathway

Prolonged activation of CDK1, a consequence of the mitotic arrest, initiates a series of phosphorylation events that target members of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] Specifically, this compound induces the CDK1-dependent phosphorylation of:

This phosphorylation cascade ultimately leads to the activation of the pro-apoptotic protein BAK.[6] Activated BAK then triggers the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and execution of apoptosis.[6] This intrinsic pathway is independent of the extrinsic death receptor-dependent pathway.[6]

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and either this compound at various concentrations, a positive control (e.g., paclitaxel (B517696) or nocodazole), or a vehicle control is prepared.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings. The IC50 value for inhibition of polymerization can be determined from a dose-response curve.

Conclusion

This compound is a highly potent anti-mitotic agent that targets tubulin polymerization, leading to G2/M cell cycle arrest and subsequent induction of apoptosis through a CDK1-mediated intrinsic pathway. Its demonstrated efficacy at low micromolar concentrations in a variety of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies and exploration of its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic, tubulin-interfering and proapoptotic activities of 4′-methylthio-trans-stilbene derivatives, analogues of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis-trimethoxy resveratrol induces intrinsic apoptosis via prometaphase arrest and prolonged CDK1 activation pathway in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resveratrol Enhances Cytotoxic Effects of Cisplatin by Inducing Cell Cycle Arrest and Apoptosis in Ovarian Adenocarcinoma SKOV-3 Cells through Activating the p38 MAPK and Suppressing AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cis-trimethoxy resveratrol induces intrinsic apoptosis via prometaphase arrest and prolonged CDK1 activation pathway in human Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of cis-Trimethoxy Resveratrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3,5,4'-Trimethoxystilbene, a methoxylated derivative of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significantly enhanced bioavailability and cytotoxic activity compared to its parent compound. This technical guide provides a comprehensive overview of the biological activities of cis-trimethoxy resveratrol, focusing on its mechanisms of action, effects on cellular signaling pathways, and its potential as a therapeutic agent. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved.

Introduction

Resveratrol, a naturally occurring polyphenol, has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is limited by poor bioavailability and rapid metabolism. Methylated resveratrol analogs, such as cis-trimethoxy resveratrol, have been synthesized to overcome these limitations, demonstrating increased metabolic stability and enhanced biological efficacy. Notably, the cis-isomer of trimethoxy resveratrol has been shown to be significantly more potent than its trans-counterpart in inhibiting cancer cell proliferation.[1][2] This guide will delve into the core biological activities of cis-trimethoxy resveratrol, providing a detailed resource for researchers in oncology and drug development.

Anti-proliferative and Cytotoxic Activity

cis-Trimethoxy resveratrol exhibits potent cytotoxic effects across a range of human cancer cell lines. Its anti-proliferative activity is significantly greater than that of resveratrol, often by a factor of 100 or more.[1][2][3]

Quantitative Data: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cis-trimethoxy resveratrol in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Jurkat E6.1 | Leukemia | 0.07 | [4] |

| U937 | Leukemia | 0.12 | [4] |

| HL-60 | Leukemia | 0.17 | [4] |

| HeLa | Cervical Cancer | 0.15 | [4] |

| Caco-2 | Colon Adenocarcinoma | 0.3 | |

| A549 | Non-small cell lung cancer | Not specified | [5] |

| HT-29 | Colon Cancer | Not specified | [5] |

| MCF-7 | Breast Cancer | Not specified | [5] |

| MLM | Melanoma | Not specified | [5] |

| SKMEL-5 | Melanoma | Not specified | [5] |

Mechanism of Action

The primary mechanism underlying the anti-cancer activity of cis-trimethoxy resveratrol is its ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization

cis-Trimethoxy resveratrol acts as a potent anti-mitotic agent by directly inhibiting the polymerization of tubulin, the fundamental component of microtubules.[1][2][3][5] This disruption of microtubule formation leads to a cascade of downstream effects, ultimately culminating in cell death. The IC50 value for the inhibition of tubulin polymerization has been reported to be 4 µM.[1][2][3][5][6]

This protocol is a general guideline for a fluorescence-based tubulin polymerization assay.

-

Reagents:

-

Purified tubulin (from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration, as a polymerization enhancer)

-

Fluorescent reporter dye (e.g., DAPI)

-

cis-Trimethoxy resveratrol (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., paclitaxel) and negative control (e.g., nocodazole)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GTP, and glycerol.

-

Add varying concentrations of cis-trimethoxy resveratrol or control compounds to the wells of a microplate.

-

Add the purified tubulin to the reaction mixture.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the extent of tubulin polymerization.

-

Calculate the IC50 value by plotting the rate of polymerization against the concentration of cis-trimethoxy resveratrol.

-

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule dynamics, cis-trimethoxy resveratrol causes a halt in the cell cycle at the G2/M transition phase.[1][4][7] This arrest prevents the cell from entering mitosis, a critical step for cell division.

This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

-

Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., Jurkat T cells, Caco-2) under standard conditions.

-

Treat the cells with various concentrations of cis-trimethoxy resveratrol for a specified period (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the cells again with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content of the cells.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Induction of Intrinsic Apoptosis

The prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][8] This pathway is characterized by a series of molecular events within the cell that lead to its controlled demise.

This protocol describes a common method for detecting apoptosis using Annexin V and propidium iodide staining followed by flow cytometry.

-

Cell Culture and Treatment:

-

Treat cells with cis-trimethoxy resveratrol as described for the cell cycle analysis.

-

-

Cell Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubate the cells in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

-

Signaling Pathways Modulated by cis-Trimethoxy Resveratrol

cis-Trimethoxy resveratrol exerts its effects by modulating key signaling pathways that regulate the cell cycle and apoptosis.

CDK1 Activation Pathway

A crucial event triggered by cis-trimethoxy resveratrol-induced mitotic arrest is the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[4][8] This sustained activation is a key driver of the subsequent apoptotic cascade.

-

Protein Extraction:

-

Treat cells with cis-trimethoxy resveratrol.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for CDK1, phospho-CDK1 (e.g., Thr161), and Cyclin B1.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Intrinsic Apoptosis Pathway

The sustained activation of CDK1 leads to the phosphorylation of several members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptosis pathway.[4][8] This includes the phosphorylation of the anti-apoptotic proteins Bcl-2 and Mcl-1, and the pro-apoptotic protein Bim.[8] These phosphorylation events ultimately lead to the activation of the pro-apoptotic protein BAK, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c, which in turn activates the caspase cascade.[4][8]

-

Western Blotting for Bcl-2 Family Proteins: Follow the general Western blotting protocol described above, using primary antibodies specific for total and phosphorylated forms of Bcl-2, Mcl-1, and Bim, as well as for BAK.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay):

-

Treat cells with cis-trimethoxy resveratrol.

-

Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

-

Analyze the fluorescence using a flow cytometer or fluorescence microscope to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.

-

-

Caspase Activity Assay:

-

Treat cells with cis-trimethoxy resveratrol.

-

Lyse the cells and incubate the lysate with a fluorogenic or colorimetric substrate specific for caspase-3 and caspase-9.

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

-

PARP Cleavage Assay:

-

Perform Western blotting as described previously.

-

Use a primary antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa), which is a hallmark of caspase-3 activation and apoptosis.

-

Conclusion

cis-Trimethoxy resveratrol is a highly promising anti-cancer agent that demonstrates potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of intrinsic apoptosis through the prolonged activation of CDK1 and subsequent modulation of the Bcl-2 family of proteins. The enhanced bioavailability and potent biological activity of cis-trimethoxy resveratrol compared to its parent compound make it an attractive candidate for further preclinical and clinical investigation in the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemometec.com [chemometec.com]

- 5. benchchem.com [benchchem.com]

- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 7. turkjps.org [turkjps.org]

- 8. benchchem.com [benchchem.com]

A Comparative Analysis of cis-Trismethoxy Resveratrol and trans-Resveratrol Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. Its biological effects are often attributed to the trans-isomer, which is more stable and abundant. However, synthetic analogs, such as the methoxylated derivative cis-trismethoxy resveratrol, have emerged as potent bioactive compounds, in some cases exhibiting superior activity to the parent molecule. This technical guide provides a comprehensive comparison of the bioactivity of this compound and trans-resveratrol, focusing on their anticancer, anti-inflammatory, and antioxidant properties. We present available quantitative data, detailed experimental methodologies, and elucidate the key signaling pathways involved.

Comparative Bioactivity: Quantitative Analysis

The following tables summarize the available quantitative data comparing the bioactivity of this compound and trans-resveratrol. It is important to note that direct comparative studies for all activities are limited, and data is often presented for resveratrol or other methoxylated analogs.

| Table 1: Anticancer Activity - Cytotoxicity | |||

| Compound | Cell Line | Assay | IC50 Value |

| This compound | MCF-7 (Breast Cancer) | XTT | 42.2 µM[1] |

| trans-Trismethoxy resveratrol | MCF-7 (Breast Cancer) | XTT | 59.5 µM[1] |

| This compound | MCF-10A (Normal Breast) | XTT | 16.2 µM[1] |

| trans-Trismethoxy resveratrol | MCF-10A (Normal Breast) | XTT | 45.7 µM[1] |

| This compound | Caco-2 (Colon Cancer) | Growth Inhibition | ~0.3 µM (for 80% inhibition) |

| Resveratrol | Caco-2 (Colon Cancer) | Growth Inhibition | ~30 µM (estimated to be 100-fold less active than the cis-methoxy derivative) |

| Table 2: Anticancer Activity - Tubulin Polymerization Inhibition | |

| Compound | IC50 Value |

| This compound | 4 µM |

| Table 3: Anti-Inflammatory Activity - Cyclooxygenase (COX) Inhibition | ||

| Compound | Enzyme | IC50 Value |

| trans-Resveratrol | COX-2 | Varies (e.g., 50-60 µM for PGE2 production)[2] |

| Direct comparative data for this compound is not readily available. |

| Table 4: Antioxidant Activity - DPPH Radical Scavenging | |

| Compound | IC50 Value |

| trans-Resveratrol | Data available, but varies depending on assay conditions. |

| Direct comparative data for this compound is not readily available. |

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Cell Viability and Cytotoxicity Assays (XTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, MCF-10A) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or trans-resveratrol for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle and untreated cells).

-

XTT Reagent Addition: Following treatment, add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.

-

Incubation: Incubate the plates for a period (e.g., 4 hours) to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.

-

Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Determine the initial rate of polymerization for each compound concentration. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., trans-resveratrol) in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the control (no inhibitor). The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Sample Preparation: Prepare various concentrations of the test compound.

-

Reaction: Mix the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and trans-resveratrol are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

A key mechanism of action for this compound's potent anticancer activity is the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Figure 1: Anticancer mechanism of this compound via tubulin polymerization inhibition.

trans-Resveratrol exerts its anticancer effects through multiple pathways, including the modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation.

Anti-Inflammatory Mechanisms

Both trans-resveratrol and its methoxylated analogs have been shown to modulate key inflammatory pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[3][4]

Figure 2: General overview of anti-inflammatory signaling pathways modulated by resveratrol and its analogs.

By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory mediators such as COX-2, tumor necrosis factor-alpha (TNF-α), and various interleukins.

Discussion and Future Directions

The available data strongly suggests that this compound is a highly potent anticancer agent, demonstrating significantly greater cytotoxicity against certain cancer cell lines compared to its trans-isomer and the parent compound, trans-resveratrol.[1] Its primary mechanism of action appears to be the disruption of microtubule dynamics.

While trans-resveratrol is a well-studied anti-inflammatory and antioxidant agent, there is a notable lack of direct comparative studies evaluating the efficacy of this compound in these areas. The methoxylation of resveratrol has been shown in some analogs to enhance bioavailability and potency, suggesting that this compound could also possess significant anti-inflammatory and antioxidant properties.

Future research should focus on conducting direct, head-to-head comparative studies of this compound and trans-resveratrol to quantify their relative potencies in inhibiting key inflammatory enzymes (e.g., COX-1, COX-2) and their antioxidant capacities using standardized assays (e.g., DPPH, ORAC). Furthermore, a more in-depth elucidation of the specific signaling pathways modulated by this compound is crucial for a comprehensive understanding of its bioactivity and therapeutic potential. Such studies will be invaluable for guiding the development of novel and more effective resveratrol-based therapeutics.

Conclusion

This technical guide provides a comparative overview of the bioactivity of this compound and trans-resveratrol. While trans-resveratrol is a well-established bioactive compound, the available evidence highlights this compound as a particularly potent anticancer agent with a distinct mechanism of action. Further research is warranted to fully characterize and compare the anti-inflammatory and antioxidant properties of these two molecules, which will be critical for advancing their potential clinical applications.

References

- 1. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of cis-Trismethoxy Resveratrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-trismethoxy resveratrol (B1683913), a methylated analog of the naturally occurring polyphenol resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. Its enhanced biological activity compared to the parent compound necessitates a thorough understanding of its physicochemical properties to enable effective formulation and development. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of cis-trismethoxy resveratrol. The document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and presents a key signaling pathway influenced by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Introduction

This compound, also known as (Z)-3,5,4'-trimethoxystilbene, is a synthetic derivative of resveratrol where the hydroxyl groups at positions 3, 5, and 4' have been replaced by methoxy (B1213986) groups. This structural modification has been shown to enhance its metabolic stability and cellular uptake, leading to increased potency in various biological assays. Notably, this compound has demonstrated significant anti-mitotic and pro-apoptotic effects in cancer cell lines, making it a promising candidate for further investigation in oncology.

A critical aspect of preclinical and clinical development is the characterization of a compound's solubility and stability. These parameters directly impact its bioavailability, formulation options, and ultimately, its therapeutic efficacy and safety profile. This guide aims to consolidate the available data on the solubility and stability of this compound, provide standardized methodologies for its assessment, and visualize a key signaling pathway to aid in understanding its mechanism of action.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. The available data on the solubility of this compound is currently limited but provides a foundational understanding.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that this data is not exhaustive and further studies are required to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 | [1] |

| Dimethylformamide (DMF) | Not Specified | ~50 | [1] |

| Ethanol | Not Specified | ~50 | [1] |

| Aqueous Solutions | Not Specified | Sparingly soluble | [1] |

Note: Further research is needed to determine the aqueous solubility at different pH values and the solubility in other relevant solvents such as propylene (B89431) glycol and polyethylene (B3416737) glycols.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Selected solvent(s) of interest

-

Scintillation vials or other suitable containers with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is advisable to use a filter syringe or to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from replicate samples, expressed in mg/mL or mol/L.

-

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, pH, and light. Understanding the degradation pathways and kinetics is essential for determining appropriate storage conditions and shelf-life.

Quantitative Stability Data

The available stability data for this compound is limited. Further forced degradation studies are necessary to fully characterize its stability profile.

| Condition | Duration | Observation | Citation |

| Storage at -20°C (in ethanol) | ≥ 2 years | Stable | [1] |

| Aqueous Solution | > 1 day | Not recommended for storage | [1] |

Note: Comprehensive stability studies investigating the effects of pH, temperature, light (photostability), and oxidative stress are required. These studies should aim to identify degradation products and determine degradation kinetics.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol for conducting forced degradation studies and developing a suitable HPLC method.

Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

-

Buffers for mobile phase preparation

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

Part A: Forced Degradation Studies

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature for a defined period, monitoring for degradation.

-

At each time point, withdraw a sample and dilute it for HPLC analysis.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in an oven (e.g., 80 °C).

-

Prepare a solution of the compound and expose it to the same thermal stress.

-

At various time points, take samples for HPLC analysis.

-

-

Photostability:

-

Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

-

Part B: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Selection:

-

Screen various C18 and other stationary phases with different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases) to achieve optimal separation of the parent peak from any degradation peaks.

-

-

Method Optimization:

-

Optimize the mobile phase gradient, flow rate, column temperature, and injection volume to ensure good resolution, peak shape, and run time.

-

-

Detection:

-

Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradation products.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by demonstrating that the parent peak is resolved from all degradation product peaks.

-

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in Jurkat T cells through a mechanism involving prometaphase arrest and prolonged activation of Cyclin-Dependent Kinase 1 (CDK1). The following diagram illustrates this signaling pathway.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. The data, while limited, indicates that the compound has favorable solubility in common organic solvents but is sparingly soluble in aqueous media. Its stability under long-term storage in an organic solvent at low temperatures is good.

To facilitate the progression of this compound through the drug development pipeline, further in-depth characterization is imperative. Future research should focus on:

-

Comprehensive Solubility Profiling: Determination of solubility in a wider array of pharmaceutically acceptable solvents, including co-solvent systems and at various temperatures, to build a robust solubility profile.

-

Detailed Stability Studies: Conducting thorough forced degradation studies under various pH, temperature, and light conditions to identify degradation products and elucidate degradation pathways. This will enable the development of a validated stability-indicating method and inform formulation and storage strategies.

-

Aqueous Solubility Enhancement: Investigating formulation strategies, such as the use of cyclodextrins, nanoparticles, or lipid-based formulations, to improve the aqueous solubility and bioavailability of this compound.

By addressing these knowledge gaps, the scientific community can better position this compound for successful preclinical and clinical development as a potential novel therapeutic agent.

References

The Advent of a Stilbene Analog: An In-depth Guide to the Early Discovery and History of cis-Trimethoxy Resveratrol

For Immediate Release

This technical whitepaper provides a comprehensive overview of the early discovery and history of cis-3,4',5-trimethoxystilbene (cis-TMS), a methoxylated analog of resveratrol (B1683913). Designed for researchers, scientists, and drug development professionals, this document details the initial synthesis, physicochemical properties, and early biological evaluations of this compound, highlighting its emergence as a molecule of significant interest in cancer research.

Introduction: The Quest for Enhanced Bioavailability

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has long been investigated for its potential health benefits, including antioxidant and anticancer properties. However, its clinical utility has been hampered by low bioavailability due to rapid metabolism. This limitation spurred the synthesis and investigation of resveratrol analogs, with the goal of improving pharmacokinetic profiles and enhancing biological activity. Among these, the trimethoxystilbenes, and specifically the cis-isomer of 3,4',5-trimethoxystilbene, have garnered considerable attention. This document traces the early developments in the history of cis-trimethoxy resveratrol, from its chemical synthesis to its initial characterization as a potent biological agent.

Early Synthesis and Physicochemical Characterization

While a singular, seminal "discovery" paper for cis-trimethoxy resveratrol is not readily identifiable in early literature, its synthesis is rooted in established methods for creating stilbene (B7821643) derivatives. The Wittig reaction and the Horner-Wadsworth-Emmons reaction have been the predominant synthetic routes. One of the earliest comprehensive reports on the biological activity of the cis-isomer, which also details its synthesis, emerged in the early 2000s.

Experimental Protocol: Synthesis via Wittig Reaction

A common method for synthesizing cis-trimethoxystilbene involves the Wittig reaction. The following is a generalized protocol based on procedures described in the literature:

-

Preparation of the Phosphonium (B103445) Salt: 3,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine (B44618) in a suitable solvent, such as toluene, under reflux to yield 3,5-dimethoxybenzyl)triphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to generate the corresponding phosphorus ylide.

-

Wittig Reaction: A solution of 4-methoxybenzaldehyde (B44291) in THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The resulting mixture of cis- and trans-isomers is then purified, typically by column chromatography, to isolate the cis-trimethoxystilbene.

Physicochemical Properties

A compilation of the key physicochemical properties of cis- and trans-trimethoxystilbene is presented in Table 1.

| Property | cis-3,4',5-Trimethoxystilbene | trans-3,4',5-Trimethoxystilbene |

| CAS Number | 94608-23-8[1] | 22255-22-7[2] |

| Molecular Formula | C₁₇H₁₈O₃[1] | C₁₇H₁₈O₃[2] |

| Molecular Weight | 270.32 g/mol [1] | 270.32 g/mol [2] |

| Melting Point | 55-57 °C[1] | 57 °C[2] |

| Appearance | Colorless to light yellow solution in ethanol[1] | White to off-white powder[3] |

| Solubility | Soluble in DMSO (≥50 mg/mL) and dimethyl formamide (B127407) (50 mg/mL)[1] | Soluble in DMSO (40 mg/mL) and 100% ethanol (B145695) (15 mg/mL)[3] |

Early Biological Investigations: A Potent Anticancer Agent Emerges

Initial biological studies in the early 2000s revealed that cis-trimethoxy resveratrol possessed potent cytotoxic and antiproliferative effects, often significantly exceeding those of its trans-isomer and the parent compound, resveratrol.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of cis-trimethoxy resveratrol were often first assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, Caco-2 colon cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of cis-trimethoxy resveratrol (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability relative to untreated control cells and to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data on Biological Activity

The following table summarizes key quantitative data from early studies on the biological effects of cis-trimethoxy resveratrol.

| Biological Effect | Cell Line | IC₅₀ Value (µM) | Reference |

| Cytotoxicity | Caco-2 (human colon cancer) | ~0.3 | |

| MCF-7 (human breast cancer) | 2.5 | ||

| MCF-10A (non-tumoral breast) | 2.5 | ||

| Tubulin Polymerization Inhibition | - | 4 |

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

Early investigations into the mechanism of action of cis-trimethoxy resveratrol identified two primary cellular processes that it disrupts: microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Cis-trimethoxy resveratrol was found to be a potent inhibitor of tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to mitotic arrest.

Induction of Apoptosis

The mitotic arrest induced by cis-trimethoxy resveratrol was shown to subsequently trigger the intrinsic pathway of apoptosis.

Experimental Workflow for Cell Cycle Analysis

Flow cytometry is a key technique used to determine the effects of a compound on the cell cycle.

References

- 1. CIS-TRIMETHOXY STILBENE | 94608-23-8 [chemicalbook.com]

- 2. 3,4',5-TRIMETHOXY-TRANS-STILBENE | 22255-22-7 [chemicalbook.com]

- 3. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for cis-Trismethoxy Resveratrol in In Vitro Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Trismethoxy resveratrol (B1683913), also known as (Z)-3,5,4'-trimethoxystilbene, is a methylated analog of resveratrol, a naturally occurring polyphenol. This synthetic derivative has demonstrated significantly more potent anti-cancer properties compared to its parent compound.[1] Its enhanced bioavailability and stability make it a promising candidate for further investigation in oncology research.[2][3] In vitro studies have shown that cis-trismethoxy resveratrol is a powerful anti-mitotic agent that inhibits the proliferation of various cancer cell lines at sub-micromolar concentrations.[4][5] Its primary mechanisms of action include the inhibition of tubulin polymerization, leading to mitotic arrest and the induction of apoptosis.[5][6] This document provides detailed application notes and protocols for the use of this compound in in vitro cancer cell line studies.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 Value | Notes | Reference(s) |

| Caco-2 | Human Colon Adenocarcinoma | ~0.3 µM (80% inhibition) | 100-fold more active than resveratrol and the trans-isomer. | [4][5] |

| Jurkat T cells, U937, HL-60, HeLa | Leukemia, Cervical Cancer | 0.07-0.17 µM | [7] | |

| PHA-stimulated peripheral T cells | Human | 0.23 µM | [7] | |

| A-549 | Non-small Cell Lung Cancer | 1.3 µM (ED50) | [8] | |

| B16-F10 | Mouse Melanoma | 1 µM | [6] | |

| Caco-2 | Human Colon Adenocarcinoma | IC50 = 4 µM (for tubulin polymerization) | [9] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis Markers

| Cell Line | Concentration | Effect | Reference(s) |

| Caco-2 | 0.3 µM | Arrest at G2/M phase transition | [4][5] |

| Jurkat T cells (JT/Neo) | 0.25 µM | G2/M arrest, BAK activation, Δψm loss, caspase-9 and -3 activation, PARP cleavage | [7][9] |

| Jurkat T cells | Not specified | CDK1 activation, BCL-2 phosphorylation (Ser-70), MCL-1 phosphorylation (Ser-159/Thr-163), BIM phosphorylation | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3 x 10^5 cells/well in 100 µL of complete culture medium and incubate overnight.[10]

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the overnight culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

-

Incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Read the absorbance at 450 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound using flow cytometry.[12]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[12]

-

Harvest the cells by trypsinization and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.[12]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.[12]

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution after treatment with this compound.[12][13]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.[12]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[13]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the signaling pathways affected by this compound.[10][13]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10][13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., against CDK1, Bcl-2, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer and determine the protein concentration using the BCA assay.[10]

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize protein expression to a loading control like β-actin.

Visualizations

Caption: Experimental workflow for in vitro studies.

Caption: Proposed signaling pathway of this compound.

References

- 1. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]